7-Bromo-1,2,3,4-tetrahydroquinoline
Overview
Description
“7-Bromo-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 . It is typically stored in a dark place under an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline analogs, including “7-Bromo-1,2,3,4-tetrahydroquinoline”, has been a subject of research . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .
Molecular Structure Analysis
The molecular structure of “7-Bromo-1,2,3,4-tetrahydroquinoline” can be represented by the SMILES string c1cc2c(cc1Br)NCCC2
. The InChI code for this compound is 1S/C9H10BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
.
Physical And Chemical Properties Analysis
“7-Bromo-1,2,3,4-tetrahydroquinoline” is a solid compound . It has a density of 1.4±0.1 g/cm3, a boiling point of 288.1±29.0 °C at 760 mmHg, and a flash point of 128.0±24.3 °C . The compound has a molar refractivity of 49.5±0.3 cm3 and a molar volume of 148.5±3.0 cm3 .
Scientific Research Applications
Application in Organic Chemistry
Scientific Field
Summary of the Application
7-Bromo-1,2,3,4-tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds. It has been used in the synthesis of C (1)-substituted derivatives, which can act as precursors for various alkaloids displaying multifarious biological activities .
Methods of Application
Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .
Results or Outcomes
The use of these methods has led to the synthesis of various biologically important nitrogen heterocycles .
Application in Pharmaceutical Research
Scientific Field
Summary of the Application
7-Bromo-1,2,3,4-tetrahydroquinoline is used as a pharmaceutical intermediate .
Methods of Application
The specific methods of application in pharmaceutical research are not detailed in the sources. However, as a pharmaceutical intermediate, it is likely used in the synthesis of various pharmaceutical compounds .
Results or Outcomes
The outcomes of its use as a pharmaceutical intermediate are not specified in the sources .
Application in Asymmetric Catalysis
Scientific Field
Summary of the Application
Tetrahydroisoquinoline (THIQ) derivatives, which include 7-Bromo-1,2,3,4-tetrahydroquinoline, have broad applications in asymmetric catalysis as chiral scaffolds .
Methods of Application
The specific methods of application in asymmetric catalysis are not detailed in the sources. However, the synthesis of THIQ derivatives is an area of active research, with various new and environmentally friendly methods being developed .
Results or Outcomes
The outcomes of its use in asymmetric catalysis are not specified in the sources .
Application in Anti-Inflammatory Medication
Scientific Field
Summary of the Application
The quinoline fragment, which includes 7-Bromo-1,2,3,4-tetrahydroquinoline, is part of a vast array of natural and synthetic medicines used in medical practice with diverse biological activities such as anti-inflammatory .
Methods of Application
The specific methods of application in the synthesis of anti-inflammatory medication are not detailed in the sources. However, it is likely used in the synthesis of various pharmaceutical compounds .
Results or Outcomes
The outcomes of its use in the synthesis of anti-inflammatory medication are not specified in the sources .
Application in Multicomponent Reactions
Summary of the Application
7-Bromo-1,2,3,4-tetrahydroquinoline has been used in various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
Methods of Application
These reactions involve the isomerization of an iminium intermediate (exo/endo isomerization) and have been highlighted for the period of 2013–2019 .
Results or Outcomes
Application in the Synthesis of Anti-Malarial Medication
Summary of the Application
The quinoline fragment, which includes 7-Bromo-1,2,3,4-tetrahydroquinoline, is part of a vast array of natural and synthetic medicines used in medical practice with diverse biological activities such as anti-malarial .
Methods of Application
The specific methods of application in the synthesis of anti-malarial medication are not detailed in the sources. However, it is likely used in the synthesis of various pharmaceutical compounds .
Results or Outcomes
The outcomes of its use in the synthesis of anti-malarial medication are not specified in the sources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWZEWZXCZNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551501 | |
Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydroquinoline | |
CAS RN |
114744-51-3 | |
Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114744-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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